molecular formula C23H20F2N2O5S B10827201 Flubichin methanesulfonate

Flubichin methanesulfonate

Cat. No.: B10827201
M. Wt: 474.5 g/mol
InChI Key: HCKNEADNJMXHHW-UHFFFAOYSA-N
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Description

Flubichin methanesulfonate is a chemical compound derived from the reaction of flubichin base with methanesulfonic acid. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. The compound is characterized by its unique chemical structure, which includes a quinazoline derivative and a biphenyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flubichin methanesulfonate is synthesized through a multi-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Flubichin methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

    Oxidation and Reduction: The quinazoline moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.

Scientific Research Applications

Flubichin methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of flubichin methanesulfonate involves its interaction with specific molecular targets. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The quinazoline moiety is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Flubichin methanesulfonate can be compared with other methanesulfonate derivatives and quinazoline-based compounds:

Properties

Molecular Formula

C23H20F2N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]quinazolin-4-one;methanesulfonic acid

InChI

InChI=1S/C22H16F2N2O2.CH4O3S/c23-16-7-10-18(20(24)13-16)15-5-8-17(9-6-15)28-12-11-26-14-25-21-4-2-1-3-19(21)22(26)27;1-5(2,3)4/h1-10,13-14H,11-12H2;1H3,(H,2,3,4)

InChI Key

HCKNEADNJMXHHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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